2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone
Overview
Description
2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone is an organic compound with the molecular formula C12H15ClO and a molecular weight of 210.7 g/mol . This compound is characterized by the presence of a chloro group and a trimethyl-phenyl group attached to an ethanone backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone typically involves the chlorination of 2,4,5-trimethylacetophenone. This reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale chlorination reactions in specialized reactors, followed by purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(2,4,5-trimethyl-phenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2,4,5-trimethyl-phenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethanone group can undergo reduction or oxidation. These reactions enable the compound to modify biological molecules, potentially leading to enzyme inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,4,5-trimethyl-phenyl)-propan-1-one
- 2-Chloro-1-(2,4,5-trimethyl-phenyl)-butan-1-one
- 2-Chloro-1-(2,4,5-trimethyl-phenyl)-pentan-1-one
Uniqueness
2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the chloro group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-1-(2,4,5-trimethylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFWNQZOCNAHQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CCl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391435 | |
Record name | 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62919-60-2 | |
Record name | 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(2,4,5-trimethylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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